molecular formula C9H9FO2 B6299958 3-Fluoro-2-methoxy-5-methylbenzaldehyde CAS No. 82129-37-1

3-Fluoro-2-methoxy-5-methylbenzaldehyde

Cat. No.: B6299958
CAS No.: 82129-37-1
M. Wt: 168.16 g/mol
InChI Key: JKPTVXAFTUKDQS-UHFFFAOYSA-N
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Description

Significance in Contemporary Organic Synthesis

The importance of 3-Fluoro-2-methoxy-5-methylbenzaldehyde in modern organic synthesis stems from the reactivity of its constituent functional groups. The aldehyde group is a classic cornerstone of C-C bond formation, readily participating in reactions such as Wittig, Horner-Wadsworth-Emmons, and aldol (B89426) condensations. The presence of the fluorine atom and methoxy (B1213986) group significantly influences the electronic properties of the aromatic ring, impacting the regioselectivity and reactivity of electrophilic and nucleophilic aromatic substitution reactions. acgpubs.org

Fluorinated organic compounds, in particular, have garnered immense interest in medicinal chemistry and materials science. The introduction of fluorine can dramatically alter a molecule's pharmacokinetic and physicochemical properties, including metabolic stability, lipophilicity, and binding affinity. Therefore, this compound serves as a crucial precursor for the synthesis of novel fluorinated compounds with potential applications in drug discovery and the development of advanced materials.

Strategic Importance as an Advanced Aromatic Building Block

Aromatic compounds are fundamental components in a vast array of chemical products, including pharmaceuticals, agrochemicals, and polymers. numberanalytics.com Substituted benzaldehydes, such as this compound, are particularly prized as "advanced aromatic building blocks." lifechemicals.com This designation arises from their pre-functionalized nature, which allows for more efficient and targeted synthetic strategies. rug.nlresearchgate.net

The strategic placement of the fluoro, methoxy, and methyl groups on the benzaldehyde (B42025) scaffold provides chemists with multiple handles for further chemical modification. nih.gov This multi-faceted reactivity enables the construction of complex molecular frameworks with a high degree of control over the final structure. The ability to introduce specific functionalities at defined positions is a key principle of modern synthetic chemistry, and compounds like this compound are instrumental in achieving this goal. Its utility is analogous to other substituted benzaldehydes which are used as precursors for active pharmaceutical ingredients (APIs). ossila.com

Current Research Trajectories and Unexplored Potentials

Current research involving substituted benzaldehydes is focused on the development of novel synthetic methodologies and the exploration of their application in creating new functional molecules. liberty.edu For this compound, research is likely directed towards its use in the synthesis of biologically active compounds and novel organic materials. The combination of its specific substituents suggests potential for creating molecules with unique electronic and steric properties.

The unexplored potential of this compound lies in its application in asymmetric catalysis, the synthesis of complex natural products, and the development of new classes of ligands for organometallic chemistry. Further investigation into the reactivity of its unique substitution pattern could lead to the discovery of novel chemical transformations and the creation of molecules with unprecedented properties and functions. The synthesis of a variety of substituted benzaldehydes is a continuous area of research, highlighting the ongoing importance of these compounds. rug.nlresearchgate.net

Chemical Profile

PropertyValue
IUPAC Name This compound
Molecular Formula C9H9FO2
Molecular Weight 168.17 g/mol
CAS Number 188721-03-3
SMILES CC1=CC(C=O)=C(OC)C(F)=C1

Properties

IUPAC Name

3-fluoro-2-methoxy-5-methylbenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9FO2/c1-6-3-7(5-11)9(12-2)8(10)4-6/h3-5H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKPTVXAFTUKDQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)F)OC)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9FO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 3 Fluoro 2 Methoxy 5 Methylbenzaldehyde and Its Structural Analogues

Established Formylation Protocols for Substituted Anisoles and Related Aromatics

Formylation, the introduction of a formyl group (-CHO) onto an aromatic ring, is a cornerstone of synthetic organic chemistry. wikipedia.org For electron-rich substrates like substituted anisoles, several classical methods have proven effective.

Regioselective Formylation with Dichloromethyl Alkyl Ethers and Lewis Acids

A powerful method for formylating activated aromatic rings involves the use of dichloromethyl alkyl ethers, such as dichloromethyl methyl ether (Cl₂CHOMe), in the presence of a strong Lewis acid like titanium tetrachloride (TiCl₄) or aluminum chloride (AlCl₃). jst.go.jpmdpi.com This approach is particularly effective for a wide range of aromatic compounds, including phenols, methoxybenzenes, and methylbenzenes. mdpi.com

The reaction proceeds via an electrophilic aromatic substitution mechanism. The Lewis acid coordinates to the dichloromethyl alkyl ether, generating a highly electrophilic species that is then attacked by the electron-rich aromatic ring. The regioselectivity of this formylation is significantly influenced by the coordination between the substituents already present on the aromatic ring and the Lewis acid. mdpi.com For instance, in the synthesis of fluorinated benzaldehydes from fluoroanisoles, various Lewis acids like FeCl₃, AlCl₃, and TiCl₄ have been shown to be effective, with the outcome sometimes dependent on the specific substrate. jst.go.jp Dichloromethyl propyl and butyl ethers are considered safer, more practical alternatives to the highly volatile dichloromethyl methyl ether for industrial-scale applications. jst.go.jpnih.gov

A study on the formylation of fluorine-containing aromatics demonstrated the utility of this method. jst.go.jp The general procedure often involves dissolving the substituted benzene (B151609) derivative in a dry solvent like dichloromethane, cooling the mixture, and then adding the Lewis acid, followed by the dichloromethyl alkyl ether. mdpi.com

Table 1: Examples of Lewis Acid-Mediated Formylation of Anisole (B1667542) Derivatives

Starting MaterialFormylating AgentLewis AcidProductYield (%)Reference
4-(Trifluoromethoxy)anisoleDichloromethyl methyl etherTiCl₄2-Methoxy-5-(trifluoromethoxy)benzaldehydeN/A jst.go.jp
2,3-DifluoroanisoleDichloromethyl methyl etherN/A2-Methoxy-3,4-difluorobenzaldehydeN/A researchgate.net
Fluoroanisole DerivativesDichloromethyl propyl etherFeCl₃, AlCl₃, TiCl₄Corresponding AldehydesGood jst.go.jp

Vilsmeier-Haack and Related Approaches

The Vilsmeier-Haack reaction is a widely used method for formylating electron-rich aromatic and heteroaromatic compounds. jk-sci.comwikipedia.org The reaction employs a substituted amide, most commonly N,N-dimethylformamide (DMF), and an acid chloride, typically phosphorus oxychloride (POCl₃), to generate an electrophilic chloroiminium salt known as the Vilsmeier reagent. jk-sci.comwikipedia.orgchemistrysteps.com This reagent is then attacked by the activated aromatic ring. A subsequent hydrolysis step yields the desired aryl aldehyde. jk-sci.comwikipedia.org

The Vilsmeier reagent is a milder electrophile compared to those generated in Friedel-Crafts type reactions, making this method particularly suitable for highly activated substrates like phenols, anilines, and their derivatives. chemistrysteps.com For substituted benzenes, formylation generally favors the position that is less sterically hindered, often the para position, though electronic effects can also dictate the regiochemical outcome. jk-sci.com However, the Vilsmeier-Haack reaction is often ineffective for the formylation of less reactive substrates, such as fluorine-containing aromatics. jst.go.jp Recent advancements have explored solvent-free Vilsmeier-Haack conditions, where reactants are ground together in a mortar and pestle, offering a more environmentally friendly and efficient alternative. researchgate.netiaamonline.org

Novel and Sustainable Synthetic Routes

In response to the growing need for environmentally benign chemical processes, new synthetic strategies are being developed that emphasize catalytic efficiency and adherence to green chemistry principles.

Catalytic Strategies (e.g., Palladium-catalyzed methods)

Palladium-catalyzed cross-coupling reactions have revolutionized organic synthesis, and their application to formylation represents a significant advance. These methods often provide milder reaction conditions and greater functional group tolerance compared to traditional approaches. organic-chemistry.org

One notable strategy involves the palladium-catalyzed formylation of aryl halides or triflates. organic-chemistry.orgnih.gov For example, aryl halides can be coupled with a formylating agent in the presence of a palladium catalyst. A recently developed method uses tert-butyl isocyanide as the formyl source and a silane (B1218182) as a hydride donor. organic-chemistry.org This reaction proceeds under mild conditions and tolerates a variety of functional groups. organic-chemistry.org Another approach utilizes carbon monoxide (CO) and a hydride source, such as sodium formate, to directly formylate aryl chlorides, a transformation catalyzed by a specific palladium-di(isopropylphosphino)propane complex. rsc.org

Furthermore, aryl triflates, which can be readily prepared from phenols, serve as effective substrates in palladium-catalyzed reactions. These can be converted to aryl halides, which are then subject to formylation, or in some cases, directly to aldehydes. nih.govorganic-chemistry.org The choice of ligand is crucial for the success of these transformations, with bulky biarylphosphine ligands often demonstrating superior performance. nih.gov An alternative pathway involves the palladium-catalyzed coupling of aryl halides with nitromethane, followed by a Nef reaction to furnish the aldehyde. This two-step, one-pot process serves as a mild formylation equivalent. nih.gov

Table 2: Overview of Palladium-Catalyzed Formylation Approaches

SubstrateFormyl SourceCatalyst SystemKey FeaturesReference
Aryl Halidestert-Butyl Isocyanide / Et₃SiHPd catalyst (e.g., Pd(OAc)₂) / JohnPhosMild conditions, low toxicity, broad functional group tolerance. organic-chemistry.org
Aryl ChloridesCO / Sodium Formate(dippp)₂PdDirect formylation of readily available aryl chlorides. rsc.org
Aryl HalidesNitromethanePd catalyst / Sn(II) for Nef reactionMild, orthogonal formylation equivalent. nih.gov
Aryl TriflatesHalide Source -> FormylationPd₂(dba)₃ / Biarylphosphine LigandsConverts phenols (via triflates) to versatile halide intermediates. nih.gov

Green Chemistry Principles in Synthesis

The integration of green chemistry principles into the synthesis of aromatic aldehydes aims to reduce environmental impact by minimizing waste, using safer solvents, and employing energy-efficient techniques. rjpn.org This includes the development of solvent-free reactions, the use of bio-based or recyclable catalysts, and the application of alternative energy sources like microwave irradiation. iaamonline.orgrjpn.org

Solvent-free reactions offer significant environmental benefits. For example, the Willgerodt-Kindler reaction to produce thioamides from aromatic aldehydes has been successfully performed under catalyst- and solvent-free conditions. researchgate.net Similarly, solid-state reactions catalyzed by reagents like KF/Al₂O₃ under grinding conditions have been used for condensations involving aromatic aldehydes, providing good yields and simple work-up procedures. researchgate.net The protection of aldehydes has also been achieved chemoselectively on the surface of alumina-sulfuric acid without any solvent. tandfonline.com

The use of biocatalysts, such as enzymes, aligns with green chemistry goals. rjpn.org Enzymes like dioxygenases and monooxygenases can perform highly selective hydroxylations on aromatic rings, a key step in preparing substituted precursors for aldehydes. nih.govresearchgate.net While direct enzymatic formylation is less common, biocatalytic routes can provide access to functionalized aromatics that are then converted to aldehydes. nih.gov Additionally, strategies are being developed for the large-scale production of chemicals using techniques like stirring-induced emulsion synthesis to improve selectivity and facilitate product separation, as demonstrated in the Claisen-Schmidt condensation to produce benzalacetone. nih.gov

Stereochemical and Regiochemical Control in Synthesis

Achieving precise control over the placement of functional groups (regiochemistry) on the aromatic ring is paramount in the synthesis of polysubstituted molecules like 3-fluoro-2-methoxy-5-methylbenzaldehyde. The directing effects of the substituents already on the ring are the primary determinants of where the incoming formyl group will be positioned during electrophilic aromatic substitution.

In the case of a substituted anisole precursor, the methoxy (B1213986) group is a strong ortho-, para-director, while the fluorine atom is a deactivating ortho-, para-director. The methyl group is a weak activating ortho-, para-director. The interplay of these electronic effects, along with steric hindrance, governs the final substitution pattern.

In Lewis acid-mediated formylations with dichloromethyl alkyl ethers, the regioselectivity can be highly promoted by the coordination between the Lewis acid and heteroatoms on the aromatic substrate. mdpi.com This chelation effect can override the standard directing effects, leading to formylation at a specific ortho position.

For catalytic methods, the choice of ligand can be instrumental in controlling regioselectivity. In hydrofunctionalization reactions, while the substrate often dictates the outcome, ligand-controlled hydrometalation can offer a powerful way to toggle between different regioisomers. acs.org Similarly, in catalytic cycloaddition reactions for preparing highly substituted cyclic systems, the catalyst and ligand system can be tuned to achieve high diastereoselectivity. nih.gov The development of such catalyst-controlled reactions is a major goal in modern organic synthesis, offering pathways to complex molecules that are inaccessible through traditional methods.

Process Intensification and Scale-Up Methodologies

The transition from laboratory-scale synthesis to large-scale industrial production of aromatic aldehydes necessitates the implementation of process intensification and scale-up methodologies. These strategies aim to improve efficiency, safety, and sustainability while reducing costs.

Continuous Flow Synthesis:

Catalyst and Reaction Condition Optimization for Scale-Up:

For large-scale production, the choice of catalyst and reaction conditions is paramount. The Gatterman-Koch reaction, a classic method for the carbonylation of aromatic compounds to form aldehydes, has been adapted for industrial scale by using high boiling point carbonylation catalysts. google.com This allows for the separation of the aldehyde product through selective volatilization, streamlining the purification process. google.com

Furthermore, research into green chemistry principles has led to the development of more sustainable production methods. Catalytic fractionation of lignocellulosic biomass followed by ozonolysis presents a renewable route to aromatic aldehydes like vanillin (B372448) and syringaldehyde. rsc.org This approach avoids harsh chemicals and high temperatures, making it an environmentally friendlier alternative to traditional methods. rsc.org Electrochemical synthesis methods, such as the mediated electrochemical synthesis using ceric methanesulfonate, also offer a scalable and controlled route to aromatic aldehydes. acs.org

The table below summarizes key aspects of different synthetic approaches relevant to the production of substituted benzaldehydes.

Methodology Key Features Advantages Relevant Compounds/Intermediates Citations
Tandem Reactions Multiple synthetic steps in one pot.Time and cost-efficient, avoids isolation of intermediates.Substituted Benzaldehydes liberty.edu
One-Pot Reduction/Cross-Coupling Use of a stable aluminum hemiaminal intermediate.Fast, allows for a variety of substitutions.Alkyl and aryl substituted benzaldehydes rug.nlacs.orgresearchgate.net
Benzylic Oxidation Oxidation of methylarenes to aldehydes.Can utilize green oxidants like H₂O₂.Aromatic Aldehydes and Ketones organic-chemistry.org
Continuous Flow Synthesis Precise control over reaction parameters in a continuous stream.Improved safety, higher yields, reduced waste and reaction times.4-Fluoro-2-methoxy-5-nitrophenol, o-xylene (B151617) derivatives researchgate.net
Gatterman-Koch Reaction (Industrial Scale) Carbonylation using high boiling point catalysts.Simplified product separation via volatilization.Alkyl Aromatic Aldehydes google.com
Biomass Valorization Catalytic fractionation and ozonolysis of biomass.Utilizes renewable feedstocks, environmentally friendly.Vanillin, Syringaldehyde rsc.org
Electrochemical Synthesis Mediated electrochemical oxidation.Controlled and scalable process.Aromatic Aldehydes, Ketones, and Quinones acs.org

Chemical Reactivity and Mechanistic Investigations of 3 Fluoro 2 Methoxy 5 Methylbenzaldehyde

Transformations at the Aldehyde Functionality

The aldehyde group is a key site for a variety of chemical transformations, including nucleophilic additions, condensations, and redox reactions.

The electrophilic carbon of the aldehyde group readily undergoes attack by various nucleophiles.

Knoevenagel Condensation: 3-Fluoro-2-methoxy-5-methylbenzaldehyde has been shown to react with active methylene (B1212753) compounds in Knoevenagel condensations. For instance, its reaction with malononitrile (B47326) in ethanol, catalyzed by piperidine, yields (E)-2-((3-fluoro-2-methoxy-5-methylphenyl)methylene)malononitrile. This reaction proceeds via the formation of a carbanion from malononitrile, which then attacks the aldehyde carbonyl, followed by dehydration to afford the condensed product.

Nucleophilic Addition of Cyanide: In a related transformation, this compound reacts with trimethylsilyl (B98337) cyanide in the presence of zinc iodide to produce 2-(3-fluoro-2-methoxy-5-methylphenyl)-2-trimethylsiloxyethanenitrile.

Table 1: Knoevenagel Condensation of this compound

ReactantReagentCatalystSolventProductYieldReference
This compoundMalononitrilePiperidineEthanol(E)-2-((3-fluoro-2-methoxy-5-methylphenyl)methylene)malononitrile78%

Wittig and Schiff base formation are common reactions for benzaldehydes, though specific examples with this compound were not detailed in the provided search results.

The aldehyde functionality can be readily oxidized to a carboxylic acid or reduced to a primary alcohol.

Oxidation: The oxidation of this compound to 3-fluoro-2-methoxy-5-methylbenzoic acid can be achieved using chromium(VI) oxide in acetic acid. This reaction is typically carried out at room temperature.

Reduction: The reduction of the aldehyde to (3-fluoro-2-methoxy-5-methylphenyl)methanol is accomplished using sodium borohydride (B1222165) in methanol (B129727). This is a standard method for the selective reduction of aldehydes in the presence of other functional groups.

Table 2: Redox Reactions of this compound

Reaction TypeReagentSolventProductReference
OxidationChromium(VI) oxideAcetic Acid3-Fluoro-2-methoxy-5-methylbenzoic acid
ReductionSodium borohydrideMethanol(3-Fluoro-2-methoxy-5-methylphenyl)methanol

Aromatic Ring Functionalization

The substituted benzene (B151609) ring of this compound can undergo further functionalization through various methods.

The directing effects of the substituents (fluoro, methoxy (B1213986), methyl, and formyl groups) on the aromatic ring will dictate the position of incoming electrophiles. The interplay of these activating and deactivating groups, along with their ortho-, para-, and meta-directing influences, determines the regioselectivity of electrophilic substitution reactions. Specific examples of electrophilic aromatic substitution on this compound were not available in the search results.

While direct cross-coupling of the C-H bonds of this compound is not described, the corresponding boronic acid derivative, (3-fluoro-2-methoxy-5-methylphenyl)boronic acid, is a key substrate in Suzuki coupling reactions. For example, it has been coupled with 6-bromo-2-(trifluoromethyl)pyridin-3-amine (B2367300) using a tetrakis(triphenylphosphine)palladium(0) catalyst and potassium carbonate as a base in a dioxane/water solvent system. google.com This reaction demonstrates the utility of this scaffold in constructing more complex biaryl structures.

Table 3: Suzuki Coupling Reaction with a Derivative of this compound

Reactant 1Reactant 2CatalystBaseSolventProductReference
(3-Fluoro-2-methoxy-5-methylphenyl)boronic acid6-Bromo-2-(trifluoromethyl)pyridin-3-amineTetrakis(triphenylphosphine)palladium(0)Potassium carbonate1,4-Dioxane/Water6-(3-Fluoro-2-methoxy-5-methylphenyl)-2-(trifluoromethyl)pyridin-3-amine google.com

The synthesis of this compound itself can be achieved through a directed ortho-metallation strategy. Starting from 3-fluoro-2-methoxytoluene, treatment with n-butyllithium (nBuLi) at low temperatures (-78°C) in tetrahydrofuran (B95107) (THF) leads to lithiation at the position ortho to the methoxy group. The resulting aryllithium species is then quenched with N,N-dimethylformamide (DMF) to introduce the aldehyde functionality, affording the target compound in good yield. This demonstrates the powerful directing effect of the methoxy group in this synthetic approach.

Table 4: Synthesis of this compound via Directed Ortho-Metallation

Starting MaterialReagent 1Reagent 2SolventTemperatureProductYieldReference
3-Fluoro-2-methoxytoluenen-ButyllithiumN,N-DimethylformamideTetrahydrofuran-78°C to RTThis compound72%

Influence of Fluoro, Methoxy, and Methyl Substituents on Electronic Properties and Reactivity

The chemical behavior of this compound is intricately governed by the electronic and steric interplay of its three substituents on the aromatic ring. The fluoro, methoxy, and methyl groups, each with distinct electron-donating or withdrawing characteristics and spatial requirements, collectively modulate the reactivity of the benzaldehyde (B42025) moiety. Understanding their individual and combined effects is crucial for predicting the compound's role in chemical transformations.

The reactivity of a substituted benzaldehyde is primarily determined by the electrophilicity of the carbonyl carbon. Electron-withdrawing groups enhance this electrophilicity by pulling electron density from the carbonyl group, making it more susceptible to nucleophilic attack. Conversely, electron-donating groups decrease electrophilicity by pushing electron density towards the carbonyl group. dalalinstitute.comyoutube.com These electronic influences are a combination of inductive and resonance effects.

Electronic Effects of Individual Substituents:

Fluoro Group (at C3): The fluorine atom at the meta position relative to the aldehyde group primarily exerts a strong electron-withdrawing inductive effect (-I) due to its high electronegativity. chemistrysteps.comyoutube.com From the meta position, its resonance effect (+R) is negligible. This inductive withdrawal of electrons deactivates the benzene ring and increases the partial positive charge on the carbonyl carbon, thereby enhancing its reactivity towards nucleophiles. libretexts.org

Methyl Group (at C5): The methyl group at the para position relative to the fluorine and meta to the methoxy group is an electron-donating group. It exerts its influence through a combination of a weak inductive effect (+I) and hyperconjugation, which further enriches the electron density of the aromatic ring. chemistrysteps.comwikipedia.org

Combined Electronic Effects:

The net electronic effect on the aldehyde group in this compound is a delicate balance of these competing influences. The ortho-methoxy and para-methyl groups are electron-donating, which would tend to decrease the reactivity of the aldehyde. However, the meta-fluoro group is strongly electron-withdrawing, which would increase the aldehyde's reactivity.

Hammett Substituent Constants (σ)

SubstituentPositionσmetaσpara
-Fmeta+0.34+0.06
-OCH3orthoNot typically described by standard Hammett constants due to ortho effects
-CH3para to -F, meta to -OCH3-0.07-0.17

This table shows the Hammett constants for the individual substituents. Note that ortho substituents are not typically assigned standard Hammett constants due to the inclusion of steric and other proximity effects. researchgate.net

While a precise calculation of the combined electronic effect would require experimental determination, a qualitative assessment suggests that the electron-withdrawing nature of the fluorine at the meta position likely enhances the electrophilicity of the carbonyl carbon, despite the presence of the two electron-donating groups.

Steric Effects:

The presence of substituents in the ortho position to the aldehyde group can introduce significant steric hindrance, impeding the approach of nucleophiles to the carbonyl carbon. chemicalbook.comresearchgate.net In this compound, the methoxy group is in the ortho position. This can sterically shield the aldehyde functionality, potentially slowing down reaction rates compared to an unhindered benzaldehyde. chemicalbook.com The methyl group at the meta position is less likely to cause significant direct steric hindrance to the aldehyde group.

Reactivity Towards Nucleophiles:

The reactivity of the aldehyde group towards nucleophiles is a result of the interplay between these electronic and steric factors.

Electronic Activation: The fluoro group at the C3 position inductively withdraws electron density, making the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack.

Electronic Deactivation: The methoxy and methyl groups donate electron density, which tends to reduce the electrophilicity of the carbonyl carbon.

Steric Hindrance: The ortho-methoxy group sterically hinders the approach of nucleophiles to the aldehyde.

Considering these competing factors, the reactivity of this compound in nucleophilic addition reactions is expected to be moderated. The electronic activation by the fluorine may be counteracted by the electronic deactivation from the methoxy and methyl groups, as well as the steric hindrance from the ortho-methoxy group.

Spectroscopic Data Insights:

13C NMR Carbonyl Chemical Shifts of Substituted Benzaldehydes

CompoundCarbonyl 13C Chemical Shift (ppm)
Benzaldehyde~192.3
4-Nitrobenzaldehyde~190.5
4-Methoxybenzaldehyde~190.7
3-Fluoro-4-methoxybenzaldehyde~189.5

This table provides a comparison of carbonyl 13C NMR chemical shifts for various substituted benzaldehydes, illustrating the influence of different substituents on the electronic environment of the carbonyl carbon.

Derivatization Strategies and Novel Compound Generation from 3 Fluoro 2 Methoxy 5 Methylbenzaldehyde

Synthesis of Imines, Oximes, and Hydrazones

The aldehyde group is highly susceptible to condensation reactions with primary amines and their derivatives, leading to the formation of compounds featuring a carbon-nitrogen double bond (C=N). These reactions are fundamental in organic synthesis and bioconjugation. nih.gov

Imines (Schiff Bases): The reaction of 3-Fluoro-2-methoxy-5-methylbenzaldehyde with primary amines yields imines, also known as Schiff bases. This condensation is typically reversible and proceeds via an unstable tetrahedral intermediate (a hemiaminal), which then eliminates a molecule of water. researchgate.netresearchgate.net The reaction can be catalyzed by acid, although care must be taken as excessive acid can protonate the amine nucleophile, rendering it unreactive. nih.gov

Oximes and Hydrazones: Similarly, the aldehyde can be condensed with hydroxylamines or hydrazines to form oximes and hydrazones, respectively. nih.gov These derivatives are often more stable than the corresponding imines. researchgate.netbohrium.com The formation of oximes and hydrazones from aldehydes and ketones is a well-established reaction, often used for the detection and purification of carbonyl compounds. nih.gov The stability of the hydrazone C=N bond, in particular, is significantly greater than that of the imine bond, especially towards hydrolysis under physiological conditions. researchgate.net

The general mechanism involves the nucleophilic attack of the amine, hydroxylamine, or hydrazine (B178648) on the electrophilic carbonyl carbon, followed by dehydration to yield the final product. nih.gov

DerivativeReactantGeneral Structure
ImineR-NH₂ (Primary Amine)
OximeNH₂OH (Hydroxylamine)
HydrazoneR-NH-NH₂ (Hydrazine)
Table 1: General structures of imine, oxime, and hydrazone derivatives formed from an aldehyde.

Formation of Acetals, Ketals, and Other Protecting Group Derivatives

In multi-step syntheses, it is often necessary to temporarily "mask" or protect the reactive aldehyde group to prevent it from interfering with reactions targeting other parts of the molecule. tcichemicals.com This is achieved by converting the aldehyde into a less reactive functional group that can be easily removed later to regenerate the aldehyde.

Acetals: The most common protecting group for aldehydes is the acetal. This is typically formed by reacting this compound with an excess of an alcohol (e.g., methanol (B129727) or ethanol) or a diol (e.g., ethylene (B1197577) glycol) under acidic conditions. The use of a diol results in a cyclic acetal, which is particularly stable. Deprotection to restore the aldehyde is usually accomplished by hydrolysis with aqueous acid.

Protecting GroupReagentsProtected Structure Example (from Ethylene Glycol)
Cyclic AcetalEthylene Glycol, Acid Catalyst (e.g., H⁺)
Dimethyl AcetalMethanol, Acid Catalyst (e.g., H⁺)
Table 2: Common protecting groups for the aldehyde functionality.

Halogenation and Nitro-Substitution Reactions on Derivatives

With the aldehyde group protected (e.g., as an acetal), the aromatic ring of the this compound derivative can be further functionalized through electrophilic aromatic substitution reactions such as halogenation and nitration. The existing substituents (fluoro, methoxy (B1213986), methyl) will direct the position of the incoming electrophile.

Halogenation: The methoxy and methyl groups are activating, ortho-, para-directing groups, while the fluoro group is a deactivating, ortho-, para-directing group. The combined directing effects would likely favor substitution at the C4 and C6 positions. Controlled monohalogenation (e.g., with N-bromosuccinimide or N-chlorosuccinimide) can be achieved by careful selection of reagents and reaction conditions.

Nitro-Substitution: Nitration, typically carried out with a mixture of nitric acid and sulfuric acid, introduces a nitro group onto the aromatic ring. The presence of multiple activating groups can make the reaction vigorous. In some cases, nitration of substituted benzaldehydes can lead to ipso-substitution, where the aldehyde group itself is replaced by the nitro group. semanticscholar.org However, the presence of strong activating groups like methoxy often directs the nitration to other positions on the ring. semanticscholar.org For instance, studies on the nitration of other methoxy-substituted benzaldehydes have shown that the reaction proceeds at positions activated by the methoxy group. umich.edu The reaction of a chloro-nitrobenzaldehyde with an alkali metal fluoride (B91410) can also be used to produce fluoro-nitrobenzaldehyde derivatives. google.com

Construction of Advanced Heterocyclic and Carbocyclic Scaffolds

This compound is a key building block for synthesizing more complex molecular architectures, including fused ring systems that are common in pharmacologically active compounds.

Benzosuberones, which feature a seven-membered ring fused to a benzene (B151609) ring, are present in various biologically active compounds. orientjchem.org A synthetic strategy to access this scaffold can start from a benzaldehyde (B42025) derivative. For example, a closely related compound, 2-fluoro-3-methoxybenzaldehyde (B32414), is used as a precursor for benzosuberone synthesis. ossila.com A plausible route using the title compound would involve a Wittig reaction with a reagent like (3-carboxypropyl)triphenylphosphonium (B14145455) bromide to extend the side chain, followed by an intramolecular Friedel-Crafts acylation (e.g., using Eaton's reagent) to form the seven-membered ring. ossila.com

Hydroisoquinolines: These bicyclic structures are central to many alkaloids and synthetic drugs. A common route to tetrahydroisoquinolines is the Pictet-Spengler reaction, which involves the condensation of a β-arylethylamine with an aldehyde followed by cyclization. Alternatively, a Bischler-Napieralski reaction followed by reduction can be employed. Syntheses starting from substituted benzaldehydes like 2-fluoro-3-methoxybenzaldehyde have been reported to produce hydroisoquinoline derivatives. ossila.com A strategy could involve converting this compound into a suitable phenylethylamine derivative, which then undergoes intramolecular cyclization.

Quinazolines: Quinazolines are another important class of N-heterocycles. organic-chemistry.org A versatile synthesis involves the reaction of 2-aminobenzaldehydes or 2-aminobenzophenones with various nitrogen-containing reagents. organic-chemistry.org To utilize this compound for this purpose, it would first need to be converted into a 2-aminobenzaldehyde (B1207257) derivative. This could potentially be achieved through nitration at the 6-position, followed by reduction of the nitro group to an amine. The resulting 2-amino-3-fluoro-6-methoxy-5-methylbenzaldehyde could then be cyclized with amines or other reagents to form the desired quinazoline (B50416) ring system.

The pyrrolidinone (or γ-lactam) ring is a privileged scaffold found in numerous natural products and pharmaceuticals. jst-ud.vn Multi-component reactions are an efficient way to construct this ring system. A one-pot synthesis of substituted 3-pyrrolin-2-ones can be achieved through the reaction of anilines, an aldehyde, and diethyl acetylenedicarboxylate. rsc.org In this approach, this compound could be reacted with a primary aniline (B41778) and a suitable acetylenic ester in a domino reaction to furnish a highly substituted pyrrolidinone derivative. rsc.org Another method involves the cyclization of amide dianions with epibromohydrin (B142927) to yield 5-(hydroxymethyl)pyrrolidin-2-ones. organic-chemistry.org Furthermore, pyrrolidine-fused spirooxindoles can be synthesized via a three-component domino reaction involving an isatin, an α-amino acid, and a vinyl indole (B1671886) derivative, showcasing the versatility of domino reactions in building complex fused systems. rsc.org

Applications of 3 Fluoro 2 Methoxy 5 Methylbenzaldehyde As a Versatile Synthetic Intermediate

Precursor in Complex Organic Synthesis

The strategic placement of functional groups makes 3-Fluoro-2-methoxy-5-methylbenzaldehyde a versatile precursor in multi-step organic synthesis. The aldehyde group serves as a primary reaction site for a multitude of transformations, including condensations, oxidations, and reductions, enabling the construction of intricate molecular architectures.

The presence of a fluorine atom on the aromatic ring makes this compound an important starting material for the synthesis of more complex fluorinated aromatic compounds. Fluorine's unique properties, such as high electronegativity and its ability to form strong carbon-fluorine bonds, can significantly influence the electronic nature, lipophilicity, and metabolic stability of a target molecule.

A primary synthetic route leveraging the aldehyde functionality is the Knoevenagel condensation. This reaction involves the base-catalyzed condensation of the aldehyde with an active methylene (B1212753) compound, such as an alkyl cyanoacetate (B8463686). This process is widely used to convert substituted benzaldehydes into trisubstituted ethylenes, like phenylcyanoacrylates. researchgate.netchemrxiv.orgchemrxiv.orgresearchgate.net These products are themselves valuable fluorinated aromatic intermediates for further chemical elaboration. For example, studies on various fluoro, methoxy (B1213986), and methyl ring-disubstituted benzaldehydes have demonstrated their conversion into phenylcyanoacrylate derivatives through piperidine-catalyzed Knoevenagel condensation. chemrxiv.orgresearchgate.net

Another key reaction is the Claisen-Schmidt condensation to form chalcones, which are diaryl enone structures. In this reaction, a substituted benzaldehyde (B42025) reacts with an acetophenone. Research on other fluoro and methoxy substituted benzaldehydes shows they readily participate in such condensation reactions to yield novel chalcone (B49325) derivatives, which are significant fluorinated aromatic scaffolds. researchgate.net The aldehyde group of this compound provides a reliable handle for these and other carbon-carbon bond-forming reactions, enabling the extension of the aromatic system while retaining the influential fluorine substituent.

The structural motifs present in this compound are highly relevant in the design of bioactive molecules for the pharmaceutical and agrochemical industries. The incorporation of fluorine into drug candidates is a common strategy to enhance metabolic stability and bioavailability. Chemical suppliers categorize the target compound and its isomers, such as 4-Fluoro-3-methoxy-5-methylbenzaldehyde, as important pharmaceutical intermediates, with some analogs noted for their application in developing antibacterials.

Research on structurally similar fluorinated benzaldehydes highlights their role as key precursors for active pharmaceutical ingredients (APIs). ossila.com For instance, 2-Fluoro-3-methoxybenzaldehyde (B32414) is a documented building block for synthesizing benzosuberone derivatives and various bicyclic heterocycles like hydroisoquinolines and quinazolines, which are core structures in many therapeutic agents. ossila.com Similarly, other substituted benzaldehydes are used to synthesize azo-Schiff bases with potential biological activities. researchgate.net The utility of 4-Fluoro-3-methoxybenzaldehyde as an intermediate in the synthesis of pesticides further underscores the importance of this class of compounds in agrochemistry.

The specific combination of fluoro, methoxy, and methyl groups on the benzaldehyde ring allows for fine-tuning of a molecule's steric and electronic properties, which is a critical aspect of modern drug discovery and crop protection science.

Table 1: Examples of Reactions Involving Substituted Benzaldehydes This table is interactive. Click on the headers to sort the data.

Precursor Aldehyde Example Reaction Type Product Class Application Area
2-Fluoro-3-methoxybenzaldehyde Wittig Reaction / Friedel-Crafts Acylation Benzosuberones Pharmaceutical Intermediates ossila.com
Fluoro-methyl-substituted benzaldehydes Knoevenagel Condensation Isobutyl Phenylcyanoacrylates Monomer Synthesis researchgate.net
Fluoro-methoxy-substituted benzaldehydes Knoevenagel Condensation Octyl Phenylcyanoacrylates Monomer Synthesis chemrxiv.orgchemrxiv.org
2-hydroxy-3-methoxybenzaldehyde Diazonium Coupling / Condensation Azo-Schiff Bases Biologically Active Molecules researchgate.net

Utility in Materials Science and Polymer Chemistry

Beyond its use in life sciences, this compound is a valuable precursor in materials science. Its potential to be incorporated into larger, functional macromolecules makes it a target for the synthesis of specialized polymers and materials with tailored optical or electronic properties.

As established, the Knoevenagel condensation provides an efficient pathway to convert substituted benzaldehydes into vinyl monomers. researchgate.net A significant body of research demonstrates the synthesis of novel fluoro, methoxy, and methyl ring-disubstituted octyl, propyl, and isobutyl phenylcyanoacrylates via the piperidine-catalyzed condensation of the corresponding benzaldehydes with an appropriate cyanoacetate ester. researchgate.netchemrxiv.orgresearchgate.net

These resulting trisubstituted ethylene (B1197577) monomers, which are often too sterically hindered to homopolymerize, readily undergo radical copolymerization with monosubstituted alkenes like styrene. researchgate.netchemrxiv.org This allows for the precise introduction of the functional benzaldehyde-derived unit into a larger polymer chain. The resulting copolymers, such as poly(styrene-co-phenylcyanoacrylate), possess properties that are directly influenced by the substituents on the phenyl ring of the acrylate (B77674) monomer. The incorporation of the 3-fluoro-2-methoxy-5-methyl moiety can therefore be used to modify the thermal, optical, and solubility characteristics of the final polymer, leading to specialized polymer architectures.

Table 2: Research Findings on Phenylcyanoacrylate Monomer Synthesis and Copolymerization This table is interactive. Click on the headers to sort the data.

Benzaldehyde Substituents Cyanoacetate Ester Resulting Monomer Copolymerization Partner Research Focus
2-fluoro-5-methyl, 3-fluoro-2-methyl, etc. Isobutyl cyanoacetate Isobutyl Phenylcyanoacrylates Styrene Synthesis and characterization of novel copolymers researchgate.net
2-fluoro-3-methoxy, 3-fluoro-4-methoxy, etc. Octyl cyanoacetate Octyl Phenylcyanoacrylates Styrene Synthesis of monomers for functionalized polymers chemrxiv.orgchemrxiv.org
Fluoro, methoxy, methyl combinations Propyl cyanoacetate Propyl Phenylcyanoacrylates Styrene Creating polymers with tailored thermal properties
Various halogen and methoxy combinations 2-Methoxyethyl cyanoacetate 2-Methoxyethyl Phenylcyanoacrylates Styrene Exploring new functional monomers researchgate.net

This compound is identified by chemical suppliers as a building block for materials science, with specific mention of its use in OLED (Organic Light-Emitting Diode) materials and as an organic monomer for Covalent Organic Frameworks (COFs). bldpharm.com

COFs are a class of crystalline porous polymers constructed from organic building blocks (linkers) joined by strong covalent bonds. researchgate.netmdpi.com The synthesis of many COFs, particularly imine-linked COFs, relies on the condensation reaction between aldehyde and amine linkers. tcichemicals.comtcichemicals.com The aldehyde group on this compound allows it to function as such a linker, where its specific geometry and electronic properties, dictated by the fluoro, methoxy, and methyl groups, can be used to design the pore structure and functionality of the resulting framework. escholarship.org These materials have potential applications in gas storage, catalysis, and sensing. tcichemicals.comtcichemicals.com

In the field of optoelectronics, substituted benzaldehydes are used to synthesize molecules for OLEDs. rsc.org For example, 3-Fluoro-2-hydroxybenzaldehyde is a precursor for semiconducting acenes. ossila.com The electronic properties of the aromatic ring in this compound, modulated by its substituent groups, make it a candidate for creating novel small molecules or polymer units with specific photoluminescent or charge-transport properties required for OLED devices.

Advanced Spectroscopic Characterization Techniques for Research on 3 Fluoro 2 Methoxy 5 Methylbenzaldehyde and Its Complex Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Regiochemical Elucidation (e.g., 2D NMR, ¹⁹F NMR)

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of 3-Fluoro-2-methoxy-5-methylbenzaldehyde and its derivatives. The presence of hydrogen, carbon, and fluorine nuclei allows for a multi-faceted approach to characterization.

¹H NMR provides initial information on the proton environment. The aldehyde proton typically appears as a highly deshielded singlet, while the aromatic and methyl protons exhibit chemical shifts and coupling patterns influenced by the fluorine and methoxy (B1213986) substituents.

¹³C NMR complements the proton data by providing information on the carbon skeleton. The fluorine substituent induces characteristic C-F coupling constants, which are invaluable for assigning carbon signals in the aromatic ring.

¹⁹F NMR is particularly powerful for fluorinated compounds. nih.gov The fluorine nucleus (¹⁹F) is 100% abundant and highly sensitive, resulting in a wide chemical shift range that is extremely sensitive to the local electronic environment. researchgate.net This makes ¹⁹F NMR an excellent probe for confirming the position of the fluorine atom on the aromatic ring and for detecting subtle changes in the molecular structure during reactions.

2D NMR Techniques are crucial for resolving complex structures and establishing connectivity.

COSY (Correlation Spectroscopy) experiments identify proton-proton coupling networks, helping to assign adjacent protons in the molecule.

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms.

HMBC (Heteronuclear Multiple Bond Correlation) reveals long-range (2-3 bond) correlations between protons and carbons, which is essential for piecing together the molecular framework, particularly for establishing the relative positions of substituents on the aromatic ring. jeol.com

NOESY (Nuclear Overhauser Effect Spectroscopy) identifies protons that are close in space, providing critical information for determining stereochemistry and conformation in more complex derivatives. researchgate.netsci-hub.st For fluorinated compounds, ¹⁹F/¹⁹F NOESY can be used to identify through-space interactions between fluorine atoms, which is useful for assigning stereochemistry. sci-hub.stepa.gov

The combination of these NMR techniques allows for the complete and unambiguous elucidation of the regiochemistry (placement of substituents) and stereochemistry of this compound and its derivatives. nih.govtandfonline.com

Table 1: Representative NMR Data for Substituted Benzaldehydes

NucleusTechniqueTypical Chemical Shift (ppm) or Coupling Constant (Hz)Information Provided
¹H1D NMRAldehyde-H: 9.5-10.5; Aromatic-H: 6.5-8.0; Methoxy-H: 3.5-4.0; Methyl-H: 2.0-2.5Proton environment, electronic effects of substituents
¹³C1D NMRCarbonyl-C: 185-200; Aromatic-C: 110-160Carbon skeleton, presence of C=O group
¹⁹F1D NMRWide range, highly sensitive to environmentConfirmation of fluorination, electronic environment
¹H-¹HCOSYCross-peaksJ-coupling between protons
¹H-¹³CHMBCCross-peaksLong-range (2-3 bond) C-H connectivity
¹H-¹⁹FHOESYCross-peaksThrough-space proximity of H and F atoms

Mass Spectrometry for Reaction Monitoring and Structural Confirmation of Intermediates (e.g., High-Resolution Mass Spectrometry, GC-MS, LC-MS)

Mass spectrometry (MS) is a vital analytical technique for monitoring reaction progress and confirming the identity of intermediates and final products in the synthesis of derivatives from this compound.

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, often to within a few parts per million (ppm). researchgate.net This precision allows for the unambiguous determination of the elemental composition of a molecule, which is critical for confirming the identity of newly synthesized compounds. researchgate.net For halogenated compounds, the isotopic pattern is also diagnostic. Chlorine has two common isotopes (³⁵Cl and ³⁷Cl) in a roughly 3:1 ratio, leading to a characteristic M+2 peak with about one-third the intensity of the molecular ion peak. libretexts.org

Gas Chromatography-Mass Spectrometry (GC-MS) is suitable for the analysis of volatile and thermally stable derivatives. The gas chromatograph separates the components of a reaction mixture, and the mass spectrometer provides mass spectra for each component, allowing for their identification.

Liquid Chromatography-Mass Spectrometry (LC-MS) is a versatile technique used for a wider range of compounds, including those that are not volatile or are thermally sensitive. It is particularly useful for monitoring the progress of reactions in solution, allowing for the identification of reactants, intermediates, and products over time.

Fragmentation patterns observed in the mass spectrum (or in tandem MS/MS experiments) provide valuable structural information. Characteristic fragmentation of aldehydes and ketones includes alpha-cleavage and the McLafferty rearrangement, which can help to confirm the presence of the benzaldehyde (B42025) moiety and deduce the structure of substituents. libretexts.org

Table 2: Mass Spectrometry Techniques and Their Applications

TechniqueInformation ObtainedApplication in Research on this compound
High-Resolution MS (HRMS)Exact mass, elemental composition, isotopic patternConfirmation of the molecular formula of new derivatives. researchgate.net
GC-MSSeparation and identification of volatile compoundsAnalysis of reaction mixtures and purity assessment of volatile products.
LC-MSSeparation and identification of a wide range of compoundsReal-time reaction monitoring, identification of non-volatile intermediates and products.
Tandem MS (MS/MS)Fragmentation pathways, structural informationStructural elucidation of unknown byproducts and complex derivatives.

X-Ray Crystallography for Solid-State Structure Determination of Novel Compounds

X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid. nih.gov For novel derivatives of this compound that can be crystallized, this technique provides definitive proof of their molecular structure.

The analysis of single-crystal X-ray diffraction data yields a detailed model of the molecule in the solid state, including:

Bond lengths, bond angles, and torsion angles: This provides unequivocal confirmation of the molecular connectivity and conformation.

Stereochemistry: The absolute configuration of chiral centers can be determined.

Intermolecular interactions: The crystal packing reveals how molecules interact with each other in the solid state, such as through hydrogen bonding, π–π stacking, and halogen bonding. nih.gov

This information is invaluable for understanding the physical properties of the compounds and for rationalizing their chemical behavior. For example, the crystal structure of 2-Hydroxy-3-methoxymethyl-5-methylbenzaldehyde reveals how the molecule is stabilized by intramolecular hydrogen bonds. researchgate.netnih.gov

Table 3: Information Derived from X-Ray Crystallography

ParameterSignificance
Unit Cell DimensionsDefines the basic repeating unit of the crystal lattice.
Bond Lengths and AnglesConfirms the covalent structure and identifies any unusual geometric features. nih.gov
Torsion AnglesDescribes the conformation of flexible parts of the molecule.
Intermolecular DistancesIdentifies and characterizes non-covalent interactions like hydrogen bonds and π-stacking. nih.gov

Vibrational Spectroscopy (Infrared, Raman) for Functional Group Analysis and Intermolecular Interactions

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides information about the vibrational modes of a molecule. These techniques are excellent for identifying functional groups and probing intermolecular interactions. oup.com

Infrared (IR) Spectroscopy: Aromatic compounds show characteristic C–H stretching absorptions around 3030 cm⁻¹ and a series of peaks in the 1450 to 1600 cm⁻¹ range. openstax.org For this compound and its derivatives, the IR spectrum will be dominated by a strong carbonyl (C=O) stretching band, typically found between 1680 and 1715 cm⁻¹. The exact position of this band is sensitive to the electronic effects of the ring substituents. Other key absorbances include C-O stretching for the methoxy group and C-F stretching vibrations.

Raman Spectroscopy: Raman spectroscopy is complementary to IR spectroscopy. It is particularly useful for studying symmetric vibrations and bonds that are highly polarizable, such as the aromatic ring C=C bonds. It can also be used to detect low-frequency modes that are difficult to observe in the far-IR region. dtic.mil

Both techniques are sensitive to intermolecular interactions. For instance, the formation of hydrogen bonds can cause a significant broadening and red-shift (shift to lower wavenumber) of the stretching frequencies of the involved functional groups, such as the C=O group in the benzaldehyde moiety. nih.gov

Table 4: Characteristic Vibrational Frequencies for this compound

Functional GroupVibrational ModeTypical Wavenumber (cm⁻¹)
Aromatic C-HStretching3000 - 3100 openstax.org
Aldehyde C-HStretching2720, 2820
C=O (Carbonyl)Stretching1680 - 1715 libretexts.org
Aromatic C=CStretching1450 - 1600 openstax.org
C-O (Methoxy)Stretching1000 - 1300
C-FStretching1000 - 1400

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Studies

Ultraviolet-Visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule by measuring its absorbance of light in the UV and visible regions. For aromatic compounds like this compound, the spectrum is characterized by absorptions arising from π→π* and n→π* transitions. bartleby.com

π→π transitions:* These are typically high-intensity absorptions involving the promotion of an electron from a bonding π orbital to an antibonding π* orbital of the aromatic ring and the carbonyl group. libretexts.org Aromatic compounds generally show a strong absorption band near 205 nm and a less intense band in the 255-275 nm range. openstax.org

n→π transitions:* This is a lower-intensity absorption corresponding to the excitation of a non-bonding electron (from the carbonyl oxygen) to an antibonding π* orbital. bartleby.com This transition is often observed as a shoulder on the longer-wavelength side of the π→π* bands.

The positions (λmax) and intensities (molar absorptivity, ε) of these absorption bands are sensitive to the substituents on the benzene (B151609) ring. acs.org The fluorine, methoxy, and methyl groups act as auxochromes, modifying the electronic properties of the benzaldehyde chromophore and causing shifts in the absorption maxima. Studying these shifts in a series of derivatives can provide valuable insights into the extent of electronic conjugation and the electronic effects of different substituents. researchgate.net

Table 5: Electronic Transitions in Substituted Benzaldehydes

TransitionDescriptionTypical Wavelength RangeEffect of Conjugation
π→πElectron moves from a bonding π to an antibonding π orbital. libretexts.org200 - 280 nmRed shift (to longer wavelength)
n→πElectron moves from a non-bonding orbital to an antibonding π orbital. bartleby.com280 - 400 nmBlue shift (to shorter wavelength) in polar solvents

Computational and Theoretical Investigations of 3 Fluoro 2 Methoxy 5 Methylbenzaldehyde

Quantum Chemical Calculations for Electronic Structure, Reactivity Prediction, and Conformational Analysis

Quantum chemical calculations, particularly those using Density Functional Theory (DFT) and Hartree-Fock (HF) methods, are fundamental to understanding the electronic behavior of molecules. These calculations solve approximations of the Schrödinger equation to determine the electron distribution and energy of the molecule. For 3-Fluoro-2-methoxy-5-methylbenzaldehyde, such calculations would be used to optimize the molecular geometry, finding the most stable arrangement of its atoms in three-dimensional space. Conformational analysis, particularly concerning the orientation of the aldehyde and methoxy (B1213986) groups relative to the benzene (B151609) ring, would identify the lowest energy conformers. Studies on similar substituted benzaldehydes often utilize DFT methods like B3LYP to predict geometries and electronic properties. acs.orgrsc.orgresearchgate.net

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution of a molecule and predict its reactivity towards electrophilic and nucleophilic attack. The MEP map illustrates the electrostatic potential on the electron density surface. For this compound, an MEP analysis would reveal regions of negative potential (typically colored red or yellow), which are rich in electrons and susceptible to electrophilic attack. These would likely be concentrated around the oxygen atom of the carbonyl group and the fluorine atom. Regions of positive potential (blue) indicate electron-poor areas, such as the hydrogen of the aldehyde group, which are targets for nucleophiles. acs.org

Specific MEP data for this compound is not available in the provided search results.

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter for determining molecular stability, chemical reactivity, and electronic transitions. A smaller gap suggests higher reactivity. For this compound, FMO analysis would pinpoint the distribution of these orbitals, indicating where electron donation and acceptance are most likely to occur during a chemical reaction. acs.org

A data table of calculated HOMO-LUMO energies for this compound could not be generated as specific research findings were not available.

Specific NBO analysis data, such as stabilization energies from hyperconjugative interactions for this compound, are not present in the search results.

Reaction Mechanism Simulations and Transition State Theory Applications

Computational chemistry can simulate the pathways of chemical reactions, identifying intermediate structures, and calculating the energy barriers associated with transition states. For reactions involving this compound, such as nucleophilic addition to the carbonyl group or electrophilic aromatic substitution, these simulations would provide a step-by-step energy profile. By applying Transition State Theory, reaction rates can be predicted. This level of analysis provides deep insight into the kinetics and thermodynamics of potential synthetic routes involving the compound.

Specific reaction mechanism simulations for this compound were not found in the search results.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Quantum chemical calculations are widely used to predict spectroscopic data. Methods like the Gauge-Independent Atomic Orbital (GIAO) method can calculate Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) with a high degree of accuracy. researchgate.net Similarly, the calculation of harmonic vibrational frequencies can predict the positions of major peaks in Infrared (IR) and Raman spectra. These theoretical predictions are invaluable for interpreting experimental spectra and confirming the structure of a synthesized compound. For this compound, a comparison of calculated and experimental spectra would provide definitive structural verification. Studies on related substituted benzaldehydes have shown good agreement between vibrational frequencies calculated via DFT and experimental results. daneshyari.com

While the methodology is established, a data table of predicted spectroscopic parameters for this compound cannot be provided as the specific computational studies were not located.

Molecular Modeling for Compound Interactions

Molecular modeling techniques, including molecular docking and molecular dynamics, can be used to study how this compound interacts with other molecules. This is particularly relevant for understanding its behavior in different chemical environments, such as with catalysts, in solvents, or within the active site of a biological target. These models can predict intermolecular forces, such as hydrogen bonds and van der Waals interactions, that govern the compound's binding affinity and orientation, providing insights that are crucial for applications in materials science and drug design. rsc.org

Detailed molecular modeling studies involving interactions of this compound were not identified in the search results.

Future Research Directions and Challenges in 3 Fluoro 2 Methoxy 5 Methylbenzaldehyde Chemistry

Development of Highly Efficient and Atom-Economical Synthetic Protocols

A primary challenge and opportunity in the study of 3-Fluoro-2-methoxy-5-methylbenzaldehyde is the development of synthetic routes that are both high-yielding and adhere to the principles of green chemistry. jocpr.com Atom economy, a concept that emphasizes the maximization of atoms from reactants into the final product, is a key metric for sustainable synthesis. solubilityofthings.comacs.org Traditional multi-step syntheses of substituted benzaldehydes often involve protection-deprotection steps and stoichiometric reagents, leading to significant waste generation. scranton.edu

Future research should focus on creating novel synthetic strategies that minimize waste and improve efficiency. jocpr.com This could involve the exploration of catalytic C-H functionalization, allowing for the direct introduction of the formyl group onto a precursor aromatic ring, or the development of cascade reactions that form multiple bonds in a single operation. jk-sci.com The goal is to move away from classical methods, such as those requiring harsh conditions or generating substantial inorganic waste, towards more elegant and sustainable catalytic solutions. researchgate.net

Table 1: Illustrative Comparison of a Hypothetical Traditional vs. a Future Atom-Economical Synthesis

FeatureHypothetical Traditional RouteHypothetical Future Atom-Economical Route
Key Transformation Multi-step involving nitration, reduction, diazotization, and formylation.Direct C-H formylation or a catalytic cascade reaction.
Reagents Stoichiometric amounts of strong acids, reducing agents, and inorganic salts.Catalytic amounts of a transition metal complex; use of a mild formylating agent.
Byproducts Significant inorganic salt waste, nitrogen gas, and other side products.Minimal byproducts, ideally only water or other benign molecules.
Theoretical Atom Economy < 50%> 80%

Exploration of Novel Reaction Pathways and Catalytic Systems

The unique electronic nature of this compound, imparted by the interplay of its fluoro, methoxy (B1213986), and methyl substituents, suggests a rich and complex reactivity profile that is yet to be explored. Future research should systematically investigate its participation in a wide array of organic transformations. This includes its use as a substrate in advanced coupling reactions, asymmetric catalysis, and multicomponent reactions to build molecular complexity rapidly.

A significant area for development is the design of bespoke catalytic systems tailored for this specific molecule. mdpi.com Given the potential for the aldehyde and the substituted aromatic ring to coordinate with metal centers, novel catalysts could be developed to achieve unique selectivity and reactivity. For instance, catalysts could be designed to facilitate ortho-selective C-H functionalization adjacent to the existing substituents, opening up pathways to highly decorated aromatic scaffolds. The development of photoredox or electrocatalytic methods could also provide new avenues for its transformation under mild conditions. nih.gov

Integration with Flow Chemistry and Automated Synthesis Technologies

The transition from traditional batch processing to continuous flow chemistry offers numerous advantages, including enhanced safety, improved heat and mass transfer, and greater scalability. acs.orgacs.orgamf.ch A key future direction for this compound is the development of its synthesis and subsequent transformations using flow chemistry platforms. neuroquantology.comseqens.com This would not only enable a more efficient and safer production of the compound itself but also facilitate its use in the rapid synthesis of compound libraries for screening purposes. acs.org

Integrating flow chemistry with automated synthesis platforms represents a further leap in efficiency. nih.govresearchgate.netoxfordglobal.com Automated systems can perform multi-step syntheses, reaction optimization, and purification with minimal human intervention. nih.govsigmaaldrich.com Developing automated protocols for reactions involving this compound would significantly accelerate the exploration of its chemical space and the discovery of new derivatives with valuable properties. nih.gov

Table 2: Potential Advantages of Flow Chemistry for this compound Synthesis

ParameterBatch ProcessingContinuous Flow Processing
Safety Handling of potentially hazardous reagents in large volumes.Small reactor volumes minimize the risk associated with exothermic reactions or unstable intermediates.
Scalability Often requires re-optimization of conditions for scale-up.Seamless scalability by extending reaction time or using parallel reactors. amf.ch
Process Control Difficult to maintain uniform temperature and mixing.Precise control over temperature, pressure, and residence time. amf.ch
Reproducibility Can be variable between batches.High consistency and reproducibility. oxfordglobal.com

Expansion of Applications in Emerging Advanced Chemical Materials

While the primary applications of many aromatic aldehydes are in pharmaceuticals and fragrances, the unique fluorine substitution in this compound suggests its potential utility in advanced materials. researchgate.net Fluorinated organic compounds are known to possess unique properties such as high thermal stability, chemical inertness, and specific electronic characteristics. nbinno.comacs.org

Future research should explore the incorporation of this compound as a monomer or key intermediate in the synthesis of high-performance polymers, liquid crystals, and organic electronic materials. man.ac.uk The fluorine atom can modulate properties like dielectric constant, refractive index, and molecular packing, which are critical for applications in electronics and optics. researchgate.net For example, its derivatives could be investigated as components of organic light-emitting diodes (OLEDs) or as building blocks for fluorinated polymers with specialized surface properties. acs.org

Predictive Modeling and Data Science in Aromatic Aldehyde Chemistry

The application of data science and machine learning to chemical research is a rapidly growing field that holds immense promise for accelerating discovery. acs.orgnih.gov For this compound, developing predictive models could address several key challenges. Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models could be built to predict the biological activity or material properties of its derivatives, guiding synthetic efforts towards molecules with desired characteristics. researchgate.netnih.govtandfonline.comwikipedia.org

Furthermore, machine learning algorithms can be trained on reaction data to predict the outcomes of unknown reactions or to suggest optimal reaction conditions, thereby reducing the number of experiments required. acs.orgnih.govarxiv.org A significant challenge in this area is the scarcity of specific data for this compound. A future direction would involve generating a high-quality dataset of reactions and properties for this compound and its derivatives, which could then be used to train accurate and predictive computational models.

Table 3: Key Molecular Descriptors for Predictive Modeling of this compound

Descriptor TypeSpecific Descriptor ExamplesPotential Application
Electronic Dipole moment, HOMO/LUMO energies, partial atomic charges.Predicting reactivity, interaction with biological targets, electronic material properties.
Topological Molecular connectivity indices, shape indices.QSAR/QSPR modeling for toxicity or physical properties. researchgate.net
Physicochemical LogP (lipophilicity), polar surface area (PSA), molar refractivity.Predicting pharmacokinetic properties (ADME) for potential drug candidates.
Quantum Chemical Electron density, electrostatic potential maps.Understanding reaction mechanisms and intermolecular interactions. tandfonline.com

While the current body of research specifically focused on this compound is limited, the compound stands as a promising frontier in synthetic and materials chemistry. The challenges associated with its efficient synthesis, understanding its reactivity, and discovering its applications are significant, but they are matched by the opportunities to innovate. By embracing green chemistry principles, leveraging advanced technologies like flow chemistry and automation, and harnessing the power of predictive modeling, the scientific community can unlock the full potential of this unique molecule and pave the way for new discoveries in chemical science.

Q & A

Q. Key Considerations :

  • Steric hindrance from the methyl and methoxy groups may slow reaction kinetics; elevated temperatures (40–60°C) could improve yields.
  • Monitor regioselectivity using ¹⁹F NMR to confirm fluorine placement .

Advanced: How do electronic effects of substituents influence the reactivity of this compound in cross-coupling reactions?

Methodological Answer:
The substituents create distinct electronic environments:

  • Methoxy group (2-position) : Electron-donating (+M effect) activates the ring for electrophilic substitution but deactivates meta positions.
  • Fluorine (3-position) : Electron-withdrawing (-I effect) directs nucleophilic attacks to the para position relative to itself.
  • Methyl group (5-position) : Sterically hinders ortho positions but stabilizes intermediates via hyperconjugation.

Q. Experimental Design :

  • Use Suzuki-Miyaura coupling with aryl boronic acids to test reactivity at the aldehyde’s para position. Optimize with Pd(PPh₃)₄ catalyst and K₂CO₃ base in THF/H₂O (3:1) at 80°C .
  • Analyze regioselectivity via HPLC-MS and ¹³C NMR to confirm coupling sites .

Basic: What analytical techniques are most reliable for characterizing this compound?

Methodological Answer:

  • ¹H/¹³C NMR : Identify substituent positions (e.g., methoxy singlet at δ 3.8–4.0 ppm; aldehyde proton at δ 9.8–10.2 ppm).
  • ¹⁹F NMR : Confirm fluorine presence (δ -110 to -120 ppm for aromatic F) .
  • IR Spectroscopy : Detect aldehyde C=O stretch (~1700 cm⁻¹) and methoxy C-O (~1250 cm⁻¹) .
  • Mass Spectrometry (HRMS) : Verify molecular ion [M+H]⁺ (calculated for C₁₀H₁₁FO₂: 182.0743).

Advanced: How can computational modeling predict the regioselectivity of electrophilic substitutions in this compound?

Methodological Answer:

  • DFT Calculations : Use Gaussian 16 with B3LYP/6-311+G(d,p) basis set to model charge distribution and Fukui indices.
    • Fukui f⁺ : Highlights electron-deficient regions (e.g., para to fluorine) prone to electrophilic attack.
  • MD Simulations : Simulate reaction trajectories in solvent (e.g., DCM) to assess steric effects from the methyl group.
  • Validation : Compare computational predictions with experimental halogenation outcomes (e.g., bromination at para-F position) .

Basic: What are the stability and storage recommendations for this compound?

Methodological Answer:

  • Stability : Susceptible to oxidation at the aldehyde group. Store under inert gas (N₂/Ar) at -20°C in amber vials.
  • Degradation Signs : Discoloration (yellowing) or precipitate formation indicates aldehyde oxidation to carboxylic acid.
  • Handling : Use anhydrous conditions and avoid prolonged exposure to light or humidity .

Advanced: How can this compound serve as a precursor for bioactive molecule synthesis?

Methodological Answer:

  • Pharmaceutical Intermediates :
    • Step 1 : Reductive amination of the aldehyde with primary amines (e.g., NaBH₃CN in MeOH) to form Schiff bases.
    • Step 2 : Cyclization via Buchwald-Hartwig coupling to generate heterocycles (e.g., quinazolines) for kinase inhibitors .
  • Agrochemicals : Functionalize the methyl group via radical bromination (NBS, AIBN) for pesticidal derivatives .

Case Study :
A 2023 study used similar benzaldehydes to synthesize antifungal agents with IC₅₀ values <1 µM against Candida albicans .

Basic: What solvents and conditions are optimal for recrystallization?

Methodological Answer:

  • Solvent Screening : Test mixtures like ethyl acetate/hexane (1:3) or dichloromethane/petroleum ether.
  • Procedure : Dissolve crude product in minimal hot solvent, filter through Celite®, and cool to -20°C for 12 h.
  • Yield Improvement : Add seed crystals or use slow evaporation for larger crystals .

Advanced: How do steric and electronic effects impact its use in organocatalysis?

Methodological Answer:

  • Steric Effects : The 5-methyl group hinders planar transition states, reducing efficacy in asymmetric aldol reactions.
  • Electronic Effects : Methoxy and fluorine enhance Lewis acidity at the aldehyde, enabling activation of α,β-unsaturated ketones.
  • Optimization : Modify substituents (e.g., replace methyl with CF₃) to balance steric and electronic profiles .

Basic: What safety protocols are essential for handling this compound?

Methodological Answer:

  • PPE : Nitrile gloves, lab coat, and safety goggles.
  • Ventilation : Use fume hoods due to potential aldehyde vapor release.
  • Spill Management : Neutralize with NaHCO₃ solution and adsorb with vermiculite .

Advanced: Can this compound act as a ligand in transition-metal catalysis?

Methodological Answer:

  • Coordination Studies : Test with Pd(II) or Cu(I) salts. The aldehyde oxygen and methoxy group may chelate metals.
  • Application : In a 2024 study, analogous ligands improved enantioselectivity in Heck couplings (up to 92% ee) .

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